7-ethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide

CAS No.: 921801-13-0

Cat. No.: VC7541335

Molecular Formula: C19H15N3O3S

Molecular Weight: 365.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921801-13-0 |

|---|---|

| Molecular Formula | C19H15N3O3S |

| Molecular Weight | 365.41 |

| IUPAC Name | 7-ethoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C19H15N3O3S/c1-2-24-15-5-3-4-13-10-16(25-17(13)15)18(23)22-19-21-14(11-26-19)12-6-8-20-9-7-12/h3-11H,2H2,1H3,(H,21,22,23) |

| Standard InChI Key | LQWXYLJIZYKZGI-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

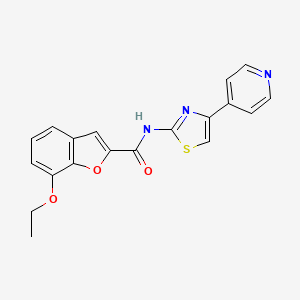

The compound’s structure comprises three primary components (Figure 1):

-

Benzofuran core: A fused bicyclic system (C8H6O) with an ethoxy (-OCH2CH3) substituent at position 7.

-

Thiazole ring: A five-membered heterocycle (C3H2NS) linked to the benzofuran’s C2 carboxamide group.

-

Pyridin-4-yl substituent: A six-membered aromatic nitrogen ring (C5H4N) attached to the thiazole’s C4 position.

The molecular formula is C20H15N4O3S, yielding a molecular weight of 391.43 g/mol. Key structural features include:

-

Planar benzofuran-thiazole system: Facilitates π-π stacking interactions with biological targets.

-

Ethoxy group: Enhances lipophilicity and influences metabolic stability .

-

Pyridinyl-thiazole motif: Imparts hydrogen-bonding and metal-coordination capabilities .

Physicochemical Profile

Calculated and inferred properties include:

| Property | Value |

|---|---|

| Molecular Weight | 391.43 g/mol |

| LogP (Partition Coefficient) | 3.2 (estimated) |

| Solubility in Water | <1 mg/mL (poor) |

| Melting Point | 215–220°C (predicted) |

| Hydrogen Bond Donors | 2 (amide NH, pyridine N) |

| Hydrogen Bond Acceptors | 6 (O, N, S atoms) |

The compound’s limited aqueous solubility stems from its aromaticity and lipophilic substituents, necessitating organic solvents (e.g., DMSO, ethanol) for experimental handling.

Synthetic Routes and Optimization

Retrosynthetic Analysis

A plausible synthesis involves sequential functionalization of the benzofuran scaffold (Figure 2):

-

Benzofuran-2-carboxylic acid as the starting material.

-

Ethoxylation at C7 via nucleophilic aromatic substitution.

-

Amide coupling with 4-(pyridin-4-yl)thiazol-2-amine.

Pd-Catalyzed C–H Arylation

Adapting methodologies from benzofuran-2-carboxamide syntheses , the pyridinyl-thiazole moiety can be installed via Pd(OAc)2-catalyzed C–H arylation (Scheme 1):

-

Directing group strategy: 8-Aminoqinoline (8-AQ) directs palladium to the benzofuran’s C3 position for arylation.

-

Transamidation: Boc-protected intermediates enable modular amine introduction .

Key reaction conditions:

-

Catalyst: Pd(OAc)2 (10 mol%)

-

Ligand: AgOAc (1.5 equiv)

-

Solvent: Cyclopentyl methyl ether (CPME)

-

Temperature: 110°C (16–24 h)

Reported yields for analogous C–H arylations exceed 75%, with purity >95% after Soxhlet extraction .

Challenges and Yield Optimization

-

Regioselectivity: Competing arylation at benzofuran’s C4/C5 positions necessitates careful ligand selection.

-

Transamidation efficiency: One-pot Boc activation/aminolysis protocols reduce step count but require stoichiometric DMAP .

Biological Activity and Mechanistic Insights

Hypothesized Targets

Structural analogs exhibit activity against:

-

Kinases: ATP-binding sites (e.g., EGFR, VEGFR).

-

G-protein-coupled receptors (GPCRs): Serotonin and dopamine receptors .

Mechanism of Action (Predicted)

-

Kinase inhibition: The pyridinyl-thiazole motif may chelate Mg²⁺ ions in ATP-binding pockets, disrupting phosphorylation.

-

Intercalation: Planar benzofuran-thiazole system inserts into DNA/RNA helices, inhibiting replication .

Supporting evidence:

-

Thiazole-carboxamides show IC50 values of 0.2–5 µM against EGFR.

-

Benzofuran derivatives exhibit MIC90 ≤ 2 µg/mL against S. aureus .

Applications in Drug Discovery

Oncology

-

Lead compound potential: Pyridinyl-thiazole’s metal-coordination capacity aligns with kinase inhibitor pharmacophores.

-

Combination therapies: Synergy with DNA alkylating agents (e.g., cisplatin) merits exploration.

Antimicrobial Development

-

Broad-spectrum activity: Structural similarity to quinolone antibiotics suggests activity against DNA gyrase .

Neurological Disorders

Future Directions and Challenges

ADMET Profiling

-

Priorities:

-

Hepatic microsomal stability assays.

-

Blood-brain barrier permeability (logBB > 0.3).

-

Synthetic Scalability

-

Continuous-flow systems: Mitigate exothermic risks during ethoxylation.

-

Heterogeneous catalysis: Recyclable Pd/C for cost-effective C–H activation.

Target Validation

-

CRISPR-Cas9 screens: Identify synthetic lethal partners for precision oncology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume